An In-Depth Technical Guide to MC-Val-Cit-PAB-Duocarmycin
An In-Depth Technical Guide to MC-Val-Cit-PAB-Duocarmycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC-Val-Cit-PAB-duocarmycin is a pivotal drug-linker construct utilized in the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapeutics revolutionizing oncology. This technical guide provides a comprehensive overview of its core components, mechanism of action, synthesis, and key experimental data. The construct integrates a highly potent DNA alkylating agent, duocarmycin, with a sophisticated linker system designed for controlled release within the tumor microenvironment. This document serves as a technical resource for researchers and professionals engaged in the design and development of next-generation ADCs.
Introduction to MC-Val-Cit-PAB-Duocarmycin
The MC-Val-Cit-PAB-duocarmycin drug-linker is a composite molecule engineered to synergize the tumor-targeting specificity of a monoclonal antibody with the potent cytotoxicity of duocarmycin. Each component of the linker is meticulously designed to ensure stability in systemic circulation and facilitate efficient payload release upon internalization into target cancer cells.
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MC (Maleimidocaproyl): This component serves as the conjugation moiety, enabling the stable covalent attachment of the linker to sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.
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Val-Cit (Valine-Citrulline): A dipeptide sequence that acts as a cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.
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PAB (p-Aminobenzyl Alcohol): This functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB unit spontaneously decomposes, ensuring the traceless release of the active duocarmycin payload.
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Duocarmycin: A highly potent, DNA minor groove binding and alkylating agent. Its mechanism of action involves the irreversible alkylation of DNA, leading to cell cycle arrest and apoptosis. Duocarmycins are effective against both dividing and non-dividing cells.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB-duocarmycin linker is contingent on a sequential, multi-step process that ensures targeted cell killing while minimizing off-target toxicity.
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Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the duocarmycin payload. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
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Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
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Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.
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Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.
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Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active duocarmycin payload into the cytoplasm.
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DNA Alkylation and Apoptosis: The released duocarmycin translocates to the nucleus, where it binds to the minor groove of DNA and causes irreversible alkylation, ultimately triggering apoptosis and cell death.
Data Presentation
In Vitro Cytotoxicity Data
The in vitro cytotoxicity of ADCs utilizing the MC-Val-Cit-PAB-duocarmycin linker, such as trastuzumab duocarmazine (SYD985), has been evaluated across a panel of cancer cell lines with varying target antigen expression.
| Cell Line | Cancer Type | Target Expression (HER2) | ADC (SYD985) IC50 (µg/mL) | Reference ADC (T-DM1) IC50 (µg/mL) |
| SARARK-6 | Uterine Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) |
| SARARK-9 | Ovarian Carcinosarcoma | 3+ | 0.013 (mean) | 0.096 (mean) |
| SARARK-1 | Uterine Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) |
| SARARK-7 | Ovarian Carcinosarcoma | 1+ | 0.060 (mean) | 3.221 (mean) |
| SK-BR-3 | Breast Cancer | 3+ | 0.0069 | 0.0157 |
| NCI-N87 | Gastric Cancer | 3+ | 0.0245 | 0.0449 |
| UACC-893 | Breast Cancer | 2+ | 0.0541 | 0.0359 |
Data compiled from studies on SYD985, a trastuzumab-based ADC with a duocarmycin payload.[1][2]
Plasma Stability Data
The stability of the Val-Cit linker is crucial for the safety and efficacy of the ADC. While generally stable in human plasma, it exhibits instability in mouse plasma due to cleavage by carboxylesterase 1c.
| Plasma Source | Linker Type | Stability | Half-life |
| Human | Mc-Val-Cit-PAB | Generally Stable | > 230 days (in one study) |
| Mouse | Mc-Val-Cit-PAB | Unstable | Significantly shorter than in human plasma |
| Rat | ValCit-PABC-MMAE | ~80% remaining after 1 week | Not specified |
This data highlights the species-specific stability of the Val-Cit linker.[3][4]
Experimental Protocols
Synthesis of MC-Val-Cit-PAB-Duocarmycin
The synthesis of the complete drug-linker conjugate is a multi-step process involving the synthesis of the linker followed by conjugation to the duocarmycin payload.
Step 1: Synthesis of Fmoc-Val-Cit-PAB [4]
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Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol.
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Add 4-aminobenzyl alcohol and N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ).
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Stir the reaction mixture at room temperature overnight.
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Concentrate the solvent and wash the residue with diisopropyl ether to obtain Fmoc-Val-Cit-PAB.
Step 2: Fmoc Deprotection [4]
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Dissolve Fmoc-Val-Cit-PAB in dimethylformamide (DMF).
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Add pyridine (B92270) and stir at room temperature.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Concentrate the solution under high vacuum to yield Val-Cit-PAB.
Step 3: Coupling of Maleimidocaproic Acid (MC)
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The deprotected Val-Cit-PAB is reacted with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) in DMF at room temperature to yield MC-Val-Cit-PAB.
Step 4: Conjugation to Duocarmycin
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The hydroxyl group of the PAB moiety in MC-Val-Cit-PAB is activated, for example, by reaction with p-nitrophenyl chloroformate, to form an activated linker.
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The activated linker is then reacted with the duocarmycin analogue (e.g., seco-DUBA) in an anhydrous polar aprotic solvent like DMF in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
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The reaction mixture is stirred at room temperature to facilitate the formation of the carbamate (B1207046) linkage, yielding the final MC-Val-Cit-PAB-duocarmycin conjugate.[5]
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the enzymatic release of the payload from the ADC.
References
- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
